Pyriminobac-methyl, (Z)-

Descripción general

Descripción

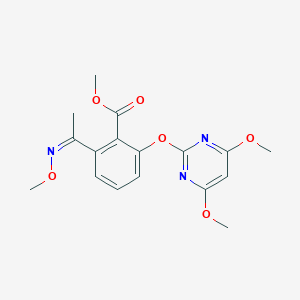

(Z)-Pyriminobac-methyl is a pyrimidine salicylate herbicide with the molecular formula C₁₇H₁₉N₃O₆ and a molecular weight of 361.35 g/mol . Its chemical name is methyl (Z)-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(N-methoxyimino)ethyl]benzoate, and its CAS number is 147411-70-9 . It belongs to the class of acetolactate synthase (ALS)-inhibiting herbicides, which disrupt branched-chain amino acid synthesis in plants, leading to growth inhibition and death . Primarily used in paddy fields, it targets broadleaf and grassy weeds, offering selective control in rice cultivation .

Métodos De Preparación

The synthesis of pyriminobac-methyl involves several key steps:

Esterification: 2-acetyl-6-nitrobenzoic acid is esterified under an acid catalyst to form 2-acetyl-6-nitrobenzene methyl formate.

Hydrogenation Reduction: The ester undergoes hydrogenation reduction catalyzed by Ni/Al to produce 2-amino-6-acetylbenzene methyl formate.

Diazotization: This intermediate is then diazotized to form 6-methyl acetylsalicylate.

Imidization: Methoxyamine hydrochloride is used under basic catalysis to prepare a salicylic acid midbody, 6-(1-(N-methoxy)ethyl) methyl salicylate.

Condensation: Finally, the compound undergoes condensation with 2-mesyl-4,6-dimethoxy pyrimidine to yield pyriminobac-methyl.

This method is considered a clean production technique and is suitable for industrial-scale production.

Análisis De Reacciones Químicas

Pyriminobac-methyl, (Z)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.

Reduction: The compound can be reduced, particularly during its synthesis.

Substitution: Pyriminobac-methyl, (Z)- can undergo substitution reactions, especially involving its ester and pyrimidine groups.

Common reagents used in these reactions include acid catalysts, hydrogenation catalysts like Ni/Al, and basic catalysts for imidization . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Agricultural Applications

2.1 Herbicide Efficacy

- Pyriminobac-methyl is effective against a range of weeds in rice paddies, particularly Echinochloa crus-galli and Leptochloa chinensis. Studies indicate that it has herbicidal activity 1.5 to 2 times higher than traditional herbicides while requiring lower application rates .

2.2 Application Rates and Methods

- The application rates vary based on weed pressure and environmental conditions. In a study conducted in Japan, the total mass applied in experimental watersheds was approximately 604 grams for pyriminobac-methyl across 30.6% of the rice fields monitored .

2.3 Environmental Monitoring

- Regular monitoring of pyriminobac-methyl residues is crucial for food safety and environmental protection. It is important to ensure that levels remain within regulatory limits, which are set at 0.2 ppm for paddy rice and 0.1 ppm for brown rice in China .

Environmental Behavior Studies

3.1 Adsorption and Desorption

- Research has shown that the adsorption–desorption behaviors of pyriminobac-methyl in various soil types can be modeled using the Freundlich equation, indicating its potential mobility in agricultural soils . The coefficients for adsorption varied significantly across five different soil types studied in China.

| Soil Type | Kf-ads (mg¹⁻¹/n L¹/n kg⁻¹) | Kf-des (mg¹⁻¹/n L¹/n kg⁻¹) |

|---|---|---|

| Phaeozem | 32.22 | 5.02 |

| Anthrosol | 20.15 | 4.50 |

| Ferralsol | 15.75 | 3.85 |

| Alisol | 10.50 | 2.50 |

| Plinthosol | 8.25 | 1.75 |

3.2 Degradation Rates

- Pyriminobac-methyl undergoes photodegradation when exposed to sunlight, with its (E)/(Z) isomer ratio reaching equilibrium after several hours . This degradation process is critical for understanding its persistence in the environment.

Case Studies

4.1 Monitoring in Lake Biwa Basin

- A case study monitored the transport of pyriminobac-methyl from paddy fields to drainage canals during application periods, revealing significant surface runoff and percolation contributions to herbicide discharge . The maximum concentration observed was 78 µg/L shortly after application.

4.2 Long-term Effects on Crop Yield

Mecanismo De Acción

Pyriminobac-methyl, (Z)- exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts protein synthesis, leading to the death of the targeted weeds. The compound shows stronger soil adsorption and weaker hydrophilic properties compared to its isomer, pyriminobac-methyl (ZPM) .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

(Z)-Pyriminobac-methyl shares structural motifs with other ALS inhibitors, particularly the 4,6-dimethoxy-2-pyrimidinyl group, critical for herbicidal activity . Key comparisons include:

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Application |

|---|---|---|---|---|

| (Z)-Pyriminobac-methyl | C₁₇H₁₉N₃O₆ | 361.35 | 4,6-dimethoxy-2-pyrimidinyl, benzoate | Rice paddies |

| Bispyribac-sodium | C₁₉H₁₇N₃NaO₈ | 452.35 | Sulfonylurea, pyrimidine | Rice, cereals |

| Pyrimisulfan | C₁₇H₁₈F₂N₄O₆S | 444.40 | Pyrimidinyl, sulfonamide | Rice, turfgrass |

| Pyrithiobac-sodium | C₁₃H₁₀ClN₂NaO₅S | 364.73 | Pyrimidinyl, thioether | Cotton, soybeans |

Key Observations :

- Structural Divergence: While all compounds contain pyrimidine rings, (Z)-pyriminobac-methyl features a benzoate ester linked to a methoxyimino group, distinguishing it from sulfonylureas (e.g., bispyribac-sodium) and sulfonamides (e.g., pyrimisulfan) .

- Mode of Action: All inhibit ALS, but substituent groups influence binding affinity and weed spectrum. For example, pyriminobac-methyl's methoxyimino group enhances uptake in flooded paddy soils .

Efficacy and Field Performance

- Synergistic Combinations: In rice field trials, (Z)-pyriminobac-methyl (1.5 g/ha) combined with fenquinotrione (7.5 g/ha) and pyrimisulfan (1.25 g/ha) achieved 90% weed control, outperforming tefuryltrione (70%) and benzobicyclon (70%) .

- Selectivity: Unlike pyrithiobac-sodium (used in cotton), (Z)-pyriminobac-methyl exhibits higher selectivity for rice, minimizing crop injury .

Environmental and Toxicological Profiles

- Degradation: (Z)-pyriminobac-methyl’s isomer, (E)-pyriminobac-methyl, undergoes rapid degradation in aerobic soils (half-life: 1.3–4.7 days) .

- This contrasts with bispyribac-sodium, which primarily affects estrogen metabolism .

Residue Analysis and Detection

- Residue Screening: (Z)-pyriminobac-methyl is detectable in aquaculture products (e.g., scallops) at concentrations of 1.59 µg/kg, alongside β-HCH and cypermethrin . Detection methods include LC-MS/MS, similar to other pyrimidine herbicides .

Actividad Biológica

Pyriminobac-methyl, specifically the (Z)-isomer, is a synthetic herbicide belonging to the class of pyrimidine benzoic acid esters. It is primarily used in agricultural settings, particularly in rice paddies, due to its selective herbicidal properties. This article explores the biological activity of Pyriminobac-methyl, (Z)-, focusing on its mechanism of action, efficacy against various weed species, environmental behavior, and relevant case studies.

Target Enzyme:

Pyriminobac-methyl acts as an inhibitor of the enzyme acetolactate synthase (ALS) . This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine. By inhibiting ALS, Pyriminobac-methyl disrupts the production of these essential amino acids, leading to impaired protein synthesis and eventual plant cell death.

Biochemical Pathways:

The primary biochemical pathway affected by Pyriminobac-methyl is the biosynthesis of branched-chain amino acids . The inhibition of ALS results in a cascade of metabolic disruptions that ultimately lead to the cessation of plant growth and death of susceptible species .

Efficacy Against Weeds

Pyriminobac-methyl demonstrates selective herbicidal activity against various weed species while being less harmful to crops like rice. The following table summarizes its inhibitory effects against different plant species:

| Plant Species | Inhibitory Rate (%) at 100 mg/L |

|---|---|

| Brassica napus L. | 39.8 |

| Echinochloa crusgalli L. | 100 |

| Digitaria sanguinalis L. | 98.5 |

This data indicates that Pyriminobac-methyl is particularly effective against certain monocotyledonous weeds .

Environmental Behavior

The environmental fate of Pyriminobac-methyl involves various processes such as adsorption, degradation, and leaching in soil environments. Studies have shown that:

- Degradation Rates: The compound exhibits first-order degradation kinetics with half-lives ranging from 37.46 to 66.00 days depending on environmental conditions.

- Soil Adsorption: The (Z)-isomer has weaker soil adsorption compared to its (E)-counterpart, which affects its persistence and efficacy in agricultural settings .

Case Study: Paddy Fields in Japan

A study conducted in paddy fields in the Lake Biwa basin examined the transport and concentration levels of Pyriminobac-methyl post-application. Key findings include:

- Application Timing: Herbicides were applied shortly after rice transplantation.

- Concentration Peaks: The maximum concentration observed was 78 µg/L for Pyriminobac-methyl within one day post-application.

- Concentration Decline: Concentrations decreased exponentially after reaching peak levels, indicating rapid degradation and absorption by plants and soil .

Laboratory Studies

Laboratory experiments have demonstrated that Pyriminobac-methyl's effects vary over time and under different conditions. The compound's efficacy diminishes as it degrades in the environment, which is critical for understanding its long-term impact on weed control strategies .

Q & A

Basic Research Questions

Q. How can researchers accurately quantify (Z)-Pyriminobac-methyl in environmental or biological matrices?

Methodological Answer:

- Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) for isomer-specific detection. Optimize the mobile phase (e.g., acetonitrile/water gradient) and column selection (C18 reverse-phase) to resolve (Z)- and (E)-isomers .

- Validate the method by comparing retention times and fragmentation patterns with certified reference standards (e.g., FUJIFILM Wako Pure Chemical Corporation’s (Z)-Pyriminobac-methyl standard) .

- Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (e.g., LOD < 0.01 mg/L) and include recovery studies in matrices like soil or plant tissues .

Q. What protocols ensure stability and accuracy when preparing (Z)-Pyriminobac-methyl standard solutions?

Methodological Answer:

- Store standards at 0–6°C to prevent isomerization or degradation, as temperature fluctuations may alter the (Z)-configuration .

- Prepare stock solutions in non-polar solvents (e.g., cyclohexane) to minimize hydrolysis. Verify purity and concentration using nuclear magnetic resonance (NMR) or ultra-violet (UV) spectroscopy .

- Conduct periodic stability tests under varying pH and light conditions to establish shelf-life guidelines .

Advanced Research Questions

Q. How should experiments be designed to investigate the adsorption-desorption behavior of (Z)-Pyriminobac-methyl in agricultural soils?

Methodological Answer:

-

Apply the batch equilibrium method : Mix soil samples with (Z)-Pyriminobac-methyl solutions at environmentally relevant concentrations (e.g., 0.1–10 mg/L). Incubate under controlled temperature (25°C) and agitation (150 rpm) for 24–48 hours .

-

Measure adsorption coefficients (Kd) using the Freundlich or Langmuir models. Key variables to test include soil organic matter content (e.g., 1–5%), pH (4–8), and clay mineral composition .

-

Example Data Table:

Soil Type pH Organic Matter (%) Kd (L/kg) Loam 6.5 3.2 12.4 Sandy 5.0 0.8 3.7

Q. How can researchers address contradictions in reported degradation half-lives of (Z)-Pyriminobac-methyl across studies?

Methodological Answer:

- Conduct a meta-analysis to identify confounding variables (e.g., microbial activity, soil moisture, UV exposure). Use the PICO framework to structure the review:

- Validate findings through controlled microcosm experiments, isolating factors like temperature (e.g., 20°C vs. 30°C) and microbial consortia .

Q. What methodologies effectively compare the herbicidal activity of (Z)-Pyriminobac-methyl with its (E)-isomer?

Methodological Answer:

- Perform dose-response bioassays on target weeds (e.g., Echinochloa crus-galli) under greenhouse conditions. Apply isomers at equivalent concentrations (e.g., 0.1–100 μM) and measure inhibition of acetolactate synthase (ALS) activity .

- Use statistical models (e.g., ANOVA with Tukey’s post-hoc test) to compare efficacy. Report EC50 values and structural insights (e.g., molecular docking studies to explain isomer-specific binding affinity) .

Q. Handling Data Contradictions and Knowledge Gaps

Q. How can researchers resolve discrepancies in isomer-specific environmental fate data?

Methodological Answer:

Propiedades

IUPAC Name |

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIUIGPBLPCDF-JMIUGGIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116751 | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147411-70-9, 136191-64-5 | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriminobac-methyl, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMINOBAC-METHYL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2Q6I2HA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.